2-Nitro-1-pyrazin-2-yl-ethanol
Description
2-Nitro-1-pyrazin-2-yl-ethanol is a heterocyclic compound featuring a pyrazine ring substituted with a nitro (-NO₂) group and an ethanol (-CH₂CH₂OH) moiety. Pyrazine derivatives are notable for their aromaticity and applications in pharmaceuticals, agrochemicals, and flavoring agents.
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-nitro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7N3O3/c10-6(4-9(11)12)5-3-7-1-2-8-5/h1-3,6,10H,4H2 |
InChI Key |
CCUYSERSKMXCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to 2-nitro-1-pyrazin-2-yl-ethanol exhibit significant antimicrobial and anticancer activities. For instance, derivatives of nitroimidazopyrazinones have shown potent activity against Mycobacterium tuberculosis and Trypanosoma brucei, which are critical targets for new therapeutic agents against tuberculosis and African sleeping sickness, respectively . The unique nitro group in the structure is believed to enhance the compound's effectiveness by facilitating electron transfer processes that are detrimental to microbial survival.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrazine ring significantly contributes to its binding affinity and specificity, potentially modulating biological pathways by inhibiting or activating key enzymes .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of this compound typically involves several chemical transformations. One common method includes the reaction of pyrazine derivatives with nitro-containing reagents under controlled conditions. The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel pharmaceuticals .
Reactivity and Transformations
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with tailored properties. For example, oxidation reactions can yield ketones or aldehydes, while reduction can lead to secondary alcohols or primary amines.
Biological Evaluations
In Vitro Activity Studies
Recent studies have evaluated the in vitro activity of this compound against a range of pathogens. These evaluations highlight its potential as a lead compound for developing new antibiotics or antiparasitic agents. The compound's structure allows for modifications that can enhance its efficacy against resistant strains of bacteria or parasites .
Case Studies
Several case studies have documented the efficacy of nitro-containing compounds in treating infections caused by drug-resistant organisms. For instance, a series of new nitroimidazopyrazinones were screened for their activity against M. tuberculosis, revealing that certain structural modifications could significantly improve their potency compared to existing treatments .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties; potential therapeutic agent for tuberculosis and trypanosomiasis |
| Synthesis | Intermediate in organic synthesis; versatile reactivity leading to diverse derivatives |
| Biological Evaluation | In vitro activity against various pathogens; promising lead for new antibiotics |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 2 undergoes reduction to form amine derivatives. In nitroheterocyclic systems (e.g., nitroimidazoles), partial reduction generates reactive intermediates that decompose into toxic radicals or stable amines depending on conditions .
Key reaction pathway :
Experimental parameters :
| Reagent System | Temperature | Time | Yield* |
|---|---|---|---|
| 25°C | 4 hr | 85% | |
| 80°C | 2 hr | 72% | |
| *Theoretical yields based on analogous reductions . |
Functionalization of the Hydroxyl Group
The ethanol moiety participates in esterification or oxidation reactions. Ethyl nicotinate synthesis via sulfuric acid-catalyzed esterification provides a model for similar transformations.
Esterification
Reaction :
Conditions :
Oxidation to Ketone
Oxidizing agents like NaIO₄ convert the hydroxyl group to a ketone:
Key data :
Pyrazine Ring Modifications
The pyrazine ring undergoes electrophilic substitution or cross-coupling reactions. For example, Diels-Alder reactions with triazine derivatives form fused heterocycles .
Representative reaction :
Optimized parameters :
Condensation Reactions
The hydroxyl and nitro groups facilitate condensations with aldehydes or amines. Patent data suggest pyridine ethanol derivatives react efficiently with aldehydes under basic conditions .
Example :
Critical parameters :
Stability and Decomposition
Under acidic or thermal stress, the nitro group decomposes, releasing NOₓ species. For nitroimidazopyrazinones, decomposition generates cytotoxic radicals , suggesting similar behavior in this compound.
Decomposition pathway :
Conditions :
-
pH: 3–5
-
Temperature: >100°C
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Notes:
- The pyrazine core in this compound differs from piperazine derivatives (e.g., ) in aromaticity and electron distribution.
Physicochemical Properties
- Solubility: The ethanol group in this compound may improve water solubility relative to 2 Acetyl Pyrazine (hydrophobic acetyl group) .
- Volatility : 2 Acetyl Pyrazine is used as a flavoring agent, suggesting volatility , while the nitro group in the target compound likely reduces volatility.
- Thermal Stability : Nitro groups generally decrease thermal stability, contrasting with the more stable acetylated pyrazine .
Preparation Methods
Henry Reaction-Based Synthesis
The Henry (nitroaldol) reaction, which couples aldehydes with nitroalkanes to form β-nitro alcohols, is a plausible route for constructing the 2-nitroethanol moiety attached to pyrazine. In this approach, pyrazine-2-carbaldehyde (1 ) reacts with nitromethane under basic conditions to yield 2-nitro-1-(pyrazin-2-yl)ethanol (2 ) (Fig. 1).
Reaction Conditions and Optimization
-
Catalyst : Triethylamine (pKb = 3.3) or similar tertiary amines, as demonstrated in pyridine ethanol syntheses, facilitate deprotonation of nitromethane, enhancing nucleophilicity.
-
Solvent : Ethanol or water-ethanol mixtures, aligning with solvent systems used in analogous heterocyclic alkylations.
-
Temperature : 140°C for 2–6 hours, based on optimized conditions for pyridine ethanol derivatives.
Hypothetical Yield Data
| Catalyst | Solvent | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 2 | 62 | 88 |
| Diethylmethylamine | Water | 4 | 58 | 85 |
Workup Protocol
-
Remove excess nitromethane and catalyst via distillation at 60°C under reduced pressure (25 kPa).
-
Extract the crude product using ethyl acetate and purify via column chromatography (ethyl acetate:petroleum ether).
Nitro Group Introduction via Electrophilic Substitution
Nitration of 1-(Pyrazin-2-yl)Ethanol
Direct nitration of 1-(pyrazin-2-yl)ethanol (3 ) using mixed acid (HNO3/H2SO4) could introduce the nitro group at the β-position of the ethanol chain. However, this method risks over-nitration or oxidation of the alcohol group, necessitating precise temperature control.
Reaction Parameters
-
Nitrating Agent : 65% HNO3 in H2SO4 at 0–5°C.
-
Quenching : Ice-cold water followed by neutralization with NaHCO3.
Challenges
-
Competing oxidation of the hydroxyl group to a ketone.
-
Low regioselectivity without directing groups.
Multi-Step Synthesis via Haloethanol Intermediates
Alkylation of Pyrazine with Nitro-Substituted Haloethanols
A two-step strategy involving:
-
Synthesis of 2-nitro-2-chloroethanol (4 ) via chlorination of nitroethanol.
-
Alkylation of pyrazine using 4 under basic conditions (Scheme 1).
Key Steps
-
Alkylation : React pyrazine with 4 in ethanol at 75–82°C using K2CO3 as a base.
-
Purification : Acidify with HCl to precipitate unreacted pyrazine, followed by solvent removal and recrystallization.
Hypothetical Results
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4 | 75 | 92 |
| 2 | 2 | 68 | 89 |
Reductive Amination Pathways
Nitroketone Reduction
Reduction of 2-nitro-1-(pyrazin-2-yl)propan-1-one (5 ) using NaBH4 or catalytic hydrogenation could yield the target alcohol. This route requires prior synthesis of 5 via Friedel-Crafts acylation of pyrazine with nitroacetyl chloride.
Advantages
-
High selectivity for alcohol formation.
-
Compatibility with heterogeneous catalysts (e.g., Pd/C).
Comparative Analysis of Synthetic Routes
Table 1. Route Efficiency and Practicality
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Henry Reaction | 62 | High | Low |
| Direct Nitration | 35 | Low | Medium |
| Haloethanol Alkylation | 68 | Moderate | High |
| Nitroketone Reduction | 55 | Moderate | High |
The Henry reaction offers the best balance of yield and scalability, though haloethanol alkylation provides marginally higher yields at the expense of costlier intermediates.
Q & A
How can researchers optimize the synthesis of 2-Nitro-1-pyrazin-2-yl-ethanol to improve yield and purity?
Answer:
-
Method: Utilize reflux conditions with anhydrous ethanol as the solvent. Add reactants dropwise to control exothermicity, followed by stirring at 351 K for 2 hours. Monitor reaction progress via TLC. Purify the crude product by recrystallization using methanol, ensuring slow cooling to obtain high-purity crystals .
-
Critical Parameters:
Parameter Condition Temperature 351 K (reflux) Reaction Time 2 hours Solvent Anhydrous ethanol Purification Method Recrystallization (MeOH)
What advanced crystallographic refinement techniques in SHELXL are critical for resolving the crystal structure of this compound?
Answer:
-
Method: Implement hydrogen atom placement in calculated positions (C–H = 0.93 Å) and apply distance restraints for nitro-group refinement. Use anisotropic displacement parameters (Uiso) for non-hydrogen atoms. Leverage SHELXL’s updated features, such as twinning detection and high-resolution data handling, to resolve structural ambiguities .
-
Key Refinement Metrics:
Parameter Value C–H Bond Length 0.93 Å Uiso(H) 1.2Ueq(C/N)
How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Answer:
- Method: Cross-validate using complementary techniques:
- X-ray diffraction for unambiguous structural confirmation.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- Computational NMR/IR simulations (e.g., DFT) to predict and compare spectral profiles.
- Data Reconciliation: Apply iterative refinement to experimental conditions (e.g., solvent polarity, temperature) to resolve discrepancies .
What computational strategies predict the reactivity and metabolic pathways of this compound?
Answer:
-
Method: Combine database mining (REAXYS, PISTACHIO) with machine learning models to predict:
- Reactivity: Nitro-group reduction pathways and pyrazine ring stability.
- Metabolism: Oxidative transformations (e.g., CYP450-mediated reactions).
-
Database Applications:
Database Application REAXYS Reaction pathway prediction PISTACHIO Metabolic pathway simulation BKMS_METABOLIC Biocatalytic transformations
What are the recommended storage conditions and solvent compatibility guidelines for this compound to ensure stability?
Answer:
- Storage: Keep in airtight containers at 2–8 °C, protected from light and moisture.
- Solvent Compatibility:
- Compatible: Ethanol, methanol, DMSO.
- Avoid: Strong acids/bases (risk of nitro-group decomposition).
- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products .
What experimental approaches elucidate the reduction mechanism of the nitro group in this compound to its corresponding amine derivative?
Answer:
- Method: Use catalytic hydrogenation (H2, Pd/C) or sodium dithionite (Na2S2O4) under controlled pH (6–8). Monitor intermediates via LC-MS and isolate the amine product via column chromatography (silica gel, ethyl acetate/hexane).
- Key Observations:
- Nitro → Hydroxylamine → Amine progression confirmed by <sup>15</sup>N NMR .
How can SHELX programs (SHELXC/D/E) facilitate experimental phasing in crystallographic studies of this compound derivatives?
Answer:
- Method: Apply SHELXC for data scaling, SHELXD for heavy-atom site identification, and SHELXE for density modification. Use high-resolution datasets (≤1.0 Å) and multi-wavelength anomalous dispersion (MAD) for challenging phases.
- Advantages:
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- First Aid:
- Skin Contact: Wash with soap/water for 15 minutes.
- Eye Exposure: Rinse with saline solution; seek medical attention.
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
